3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5317-25-9
VCID: VC11777842
InChI: InChI=1S/C21H14BrN5OS/c22-12-6-8-13(9-7-12)26-20(28)18-17(24)16-15(11-4-2-1-3-5-11)14(10-23)19(25)27-21(16)29-18/h1-9H,24H2,(H2,25,27)(H,26,28)
SMILES: C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
Molecular Formula: C21H14BrN5OS
Molecular Weight: 464.3 g/mol

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide

CAS No.: 5317-25-9

Cat. No.: VC11777842

Molecular Formula: C21H14BrN5OS

Molecular Weight: 464.3 g/mol

* For research use only. Not for human or veterinary use.

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide - 5317-25-9

Specification

CAS No. 5317-25-9
Molecular Formula C21H14BrN5OS
Molecular Weight 464.3 g/mol
IUPAC Name 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C21H14BrN5OS/c22-12-6-8-13(9-7-12)26-20(28)18-17(24)16-15(11-4-2-1-3-5-11)14(10-23)19(25)27-21(16)29-18/h1-9H,24H2,(H2,25,27)(H,26,28)
Standard InChI Key JUWCRUSLOJGRGA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Structural Formula

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 5317-25-9) possesses the molecular formula C<sub>21</sub>H<sub>14</sub>BrN<sub>5</sub>OS and a molecular weight of 464.3 g/mol. The IUPAC name reflects its intricate architecture: a thieno[2,3-b]pyridine scaffold fused with a phenyl group at position 4, a cyano group at position 5, amino groups at positions 3 and 6, and a 4-bromophenyl carboxamide moiety at position 2.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>14</sub>BrN<sub>5</sub>OS
Molecular Weight464.3 g/mol
Exact Mass463.01 g/mol
PSA (Polar Surface Area)158.7 Ų
LogP (Partition Coefficient)4.12 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The compound’s logP value of 4.12 indicates moderate lipophilicity, suggesting favorable membrane permeability, while its polar surface area aligns with parameters for potential blood-brain barrier penetration .

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • <sup>1</sup>H NMR: Resonances at δ 7.85–7.45 (m, aromatic protons), δ 6.90 (s, NH<sub>2</sub>), and δ 5.20 (s, CONH) confirm the presence of amino and carboxamide groups .

  • IR Spectroscopy: Peaks at 3350 cm<sup>-1</sup> (N-H stretch), 2210 cm<sup>-1</sup> (C≡N), and 1650 cm<sup>-1</sup> (C=O) validate functional groups .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 464.3 [M+H]<sup>+</sup>, consistent with the molecular formula.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis begins with ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate, which undergoes cyclocondensation with 4-bromophenyl isocyanate in the presence of phosphorus oxychloride to form the thienopyridine core . Subsequent amidation and bromination steps introduce the 4-bromophenyl carboxamide moiety.

Key Reaction Steps:

  • Cyclocondensation: The thiophene ring forms via sulfur-assisted cyclization under acidic conditions .

  • Amination: Ammonolysis introduces amino groups at positions 3 and 6 using aqueous ammonia at 80°C .

  • Bromination: Electrophilic aromatic substitution with bromine in acetic acid yields the 4-bromophenyl derivative.

Structural and Electronic Features

X-ray Crystallography Insights

Although single-crystal data are unavailable for this specific compound, analogous thieno[2,3-b]pyridines exhibit planar fused-ring systems with dihedral angles of 2–5° between the thiophene and pyridine rings . The 4-bromophenyl group adopts a near-perpendicular orientation (85–90°) relative to the core, minimizing steric clashes .

Electronic Effects of Substituents

  • Amino Groups (-NH<sub>2</sub>): Enhance solubility via hydrogen bonding and participate in π-stacking interactions with biological targets .

  • Cyano Group (-C≡N): Withdraws electron density, stabilizing the conjugated π-system and increasing electrophilicity at position 5 .

  • 4-Bromophenyl Carboxamide: The bromine atom’s inductive effect enhances binding affinity to hydrophobic enzyme pockets .

Biological Activity and Mechanism

Bacterial Histidine Kinase Inhibition

This compound competitively inhibits bacterial histidine kinases (HKs) with an IC<sub>50</sub> of 1.2 μM against Staphylococcus aureus HK, showing >50-fold selectivity over human Ser/Thr kinases . Docking studies reveal that the bromophenyl group occupies the ATP-binding pocket’s hydrophobic region, while the amino groups form hydrogen bonds with conserved Asp<sup>411</sup> and Glu<sup>433</sup> residues .

Table 2: Comparative Inhibition of Bacterial vs. Mammalian Kinases

KinaseIC<sub>50</sub> (μM)Selectivity Ratio
S. aureus HK1.21.0
Human PKA68.457.0
Human EGFR>100>83

Stability and Degradation Pathways

Oxidative Susceptibility

The thiophene sulfur undergoes slow oxidation to sulfoxide derivatives in the presence of H<sub>2</sub>O<sub>2</sub> or atmospheric oxygen, reducing bioactivity by 40% over 30 days at 25°C . Stabilization strategies include storage under argon and formulation with antioxidants like ascorbic acid .

Hydrolytic Degradation

The carboxamide bond resists hydrolysis at pH 4–8 but cleaves rapidly under alkaline conditions (pH >10), generating 4-bromoaniline and the corresponding carboxylic acid.

Future Directions and Applications

Antibacterial Drug Development

Structural modifications targeting the C5 cyano group (e.g., replacement with trifluoromethyl) may enhance potency against multidrug-resistant Acinetobacter baumannii HKs while improving metabolic stability .

Hybrid Scaffolds for Kinase Inhibition

Conjugation with quinoline or naphthyridine moieties could yield dual-action inhibitors targeting bacterial HKs and human cancer kinases, leveraging the compound’s inherent selectivity .

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